molecular formula C20H18N2O4S B2853651 {[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-23-3

{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2853651
CAS No.: 899998-23-3
M. Wt: 382.43
InChI Key: FTCSUNMMGJUGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indolizine ring, an acetyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions

    Indolizine Core Synthesis: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This reaction is often catalyzed by transition metals such as palladium or copper under mild conditions.

    Methylthio-Substituted Phenyl Group Introduction: The methylthio-substituted phenyl group can be introduced through a nucleophilic substitution reaction using a methylthio-substituted phenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Methylthio-substituted phenyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Methylthio)phenyl)amino)-2-oxoethyl indolizine-1-carboxylate
  • 3-acetylindolizine-1-carboxylate derivatives
  • Methylthio-substituted phenyl derivatives

Uniqueness

{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13(23)18-11-16(17-8-3-4-9-22(17)18)20(25)26-12-19(24)21-14-6-5-7-15(10-14)27-2/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCSUNMMGJUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.